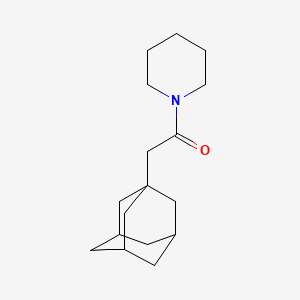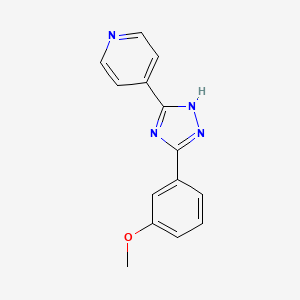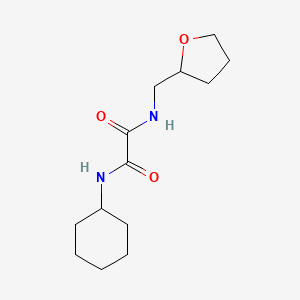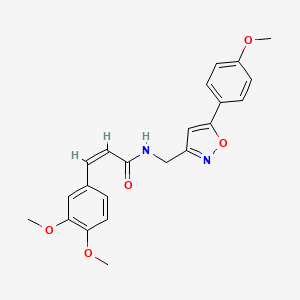![molecular formula C13H17N3O B2505236 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol CAS No. 1458382-15-4](/img/structure/B2505236.png)
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Imidazo[1,2-a]pyridines, including derivatives similar to 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol, are crucial in chemical syntheses due to their versatile applications in creating biologically active compounds. For example, the development of two complementary syntheses for a privileged CGRP receptor antagonist substructure highlights the importance of such compounds in synthesizing receptor antagonists, with one method featuring a chemoselective reductive amination and the other utilizing a Pd-catalyzed amination (Leahy et al., 2012). Additionally, the "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes showcase innovative aqueous syntheses of methylimidazo[1,2-a]pyridines without the need for deliberate catalyst addition (Mohan et al., 2013).
Potential Therapeutic Applications
Imidazo[1,2-a]pyridines have been recognized for their broad range of applications in medicinal chemistry, showcasing potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. This "drug prejudice" scaffold has been incorporated into various marketed preparations, with structural modifications aiming to discover and develop novel therapeutic agents (Deep et al., 2016). The recent progress in understanding the pharmacological properties of this scaffold further underscores its significance in the development of enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Conformational Studies and Drug Action
Research into the conformational characteristics of substituted imidazo[1,2-a]pyridines and their relation to antiulcer activity provides insights into how these compounds might interact with biological targets, such as the gastric proton pump enzyme H+/K+-ATPase (Kaminski et al., 1989). Such studies are pivotal in drug development, offering a pathway to design more effective therapeutic agents.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridines, a core structure in the compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, suggesting that they can interact with multiple biological targets.
Mode of Action
One of the well-known imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, zolpidem, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the wide range of biological activities associated with imidazo[1,2-a]pyridines , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazopyridine derivatives have been shown to interact with γ-aminobutyric acid (GABA) receptors, which are pivotal in the central nervous system . The interaction of this compound with these receptors may modulate neurotransmission, leading to potential therapeutic applications in neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis . By interacting with key components of this pathway, this compound can alter cellular responses to external stimuli, potentially leading to therapeutic benefits in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, imidazopyridine derivatives have been shown to inhibit certain kinases, thereby modulating signal transduction pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of specific enzymes, resulting in altered cellular metabolism and function
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and organ damage . Studies have shown that the threshold for these effects can vary depending on the animal model and the specific biological context. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects of this compound on metabolic flux and metabolite levels can influence its overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, the interaction of this compound with efflux transporters may limit its intracellular concentration, reducing its efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXZGZDNZDDZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)
![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)



![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
